

Cross-validation of analytical methods for 2-(3-Bromophenyl)morpholine

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

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Analytical Architecture: Cross-Validation of 2-(3-Bromophenyl)morpholine

Executive Summary

This guide establishes a multi-modal analytical framework for 2-(3-Bromophenyl)morpholine (2-3-BPM), a halogenated phenylmorpholine derivative.^[1] As a structural analog of phenmetrazine, 2-3-BPM presents unique analytical challenges: distinguishing the meta-substitution (3-bromo) from regioisomers (2- or 4-bromo), quantifying enantiomeric excess at the C2 chiral center, and managing the basicity of the morpholine nitrogen.^[1]

This protocol rejects single-method reliance.^[1] Instead, it enforces a Triangulated Validation System where ¹H-NMR confirms structural integrity (regioisomerism), GC-MS validates isotopic identity, and UHPLC-PDA ensures quantitative purity.^[1]

Part 1: The Analytical Triad (Method Comparison)

The following table objectively compares the three core methodologies required for full characterization.

Feature	Method A: UHPLC-PDA	Method B: GC-MS (EI)	Method C: Chiral HPLC
Primary Utility	Routine Purity & Quantitation	Structural ID & Volatile Impurities	Enantiomeric Excess (ee%)
Specificity	Moderate (Retention Time)	High (Mass Fingerprint)	High (Stereochemical)
Limit of Detection	Low ()	Moderate ()	Moderate
Key Weakness	Cannot confirm regioisomerism alone	Thermal degradation of salts	High solvent consumption
Validation Role	The Workhorse	The Fingerprint	The Specialist

Part 2: Detailed Experimental Protocols

Method A: Reversed-Phase UHPLC (Purity & Assay)

Rationale: The morpholine nitrogen is basic (

), Standard C18 methods often result in peak tailing due to silanol interactions. This protocol uses a high-pH resistant column or an ion-pairing strategy to ensure sharp peak symmetry.^[1]

Instrument: Agilent 1290 Infinity II or equivalent. Column: XBridge BEH C18 XP (2.1 x 100 mm, 2.5 μm) - Chosen for high pH stability.

Mobile Phase:

- Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0 with)
- Solvent B: Acetonitrile (LC-MS Grade).^[1]

Gradient Program:

- 0.0 min: 95% A / 5% B^[1]

- 8.0 min: 5% A / 95% B (Linear Ramp)
- 10.0 min: 5% A / 95% B (Hold)
- 10.1 min: 95% A / 5% B (Re-equilibration)

Detection: PDA at 210 nm (Morpholine ring) and 260 nm (Bromophenyl absorption). Flow Rate: 0.4 mL/min. Temperature: 40°C.

Validation Criteria (Acceptance):

- Tailing Factor (

):

- Resolution (

):

between 2-3-BPM and nearest impurity.

Method B: GC-MS (Identification & Isotopic Pattern)

Rationale: Bromine possesses a distinct isotopic signature (

and

in a ~1:1 ratio). GC-MS provides the definitive "fingerprint" to confirm the halogenation.[1]

Instrument: Agilent 7890B GC / 5977B MSD. Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).[1] Inlet: Splitless mode at 250°C.

Temperature Program:

- Initial: 80°C (Hold 1 min).
- Ramp: 20°C/min to 280°C.
- Final: 280°C (Hold 5 min).

Mass Spec Parameters:

- Source: Electron Ionization (EI) at 70 eV.[2]
- Scan Range: 40–400 amu.
- Key Diagnostic Ions:
 - Molecular Ion (): Look for doublet at 241 and 243 (1:1 ratio).
 - Base Peak: Often 86 (Morpholine fragment) or 70.

Derivatization (Optional but Recommended): If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA).

- Protocol: Dissolve 1 mg sample in 100 µL Ethyl Acetate + 50 µL TFAA. Incubate at 60°C for 20 mins. Dry under and reconstitute.

Method C: Chiral HPLC (Enantiomeric Separation)

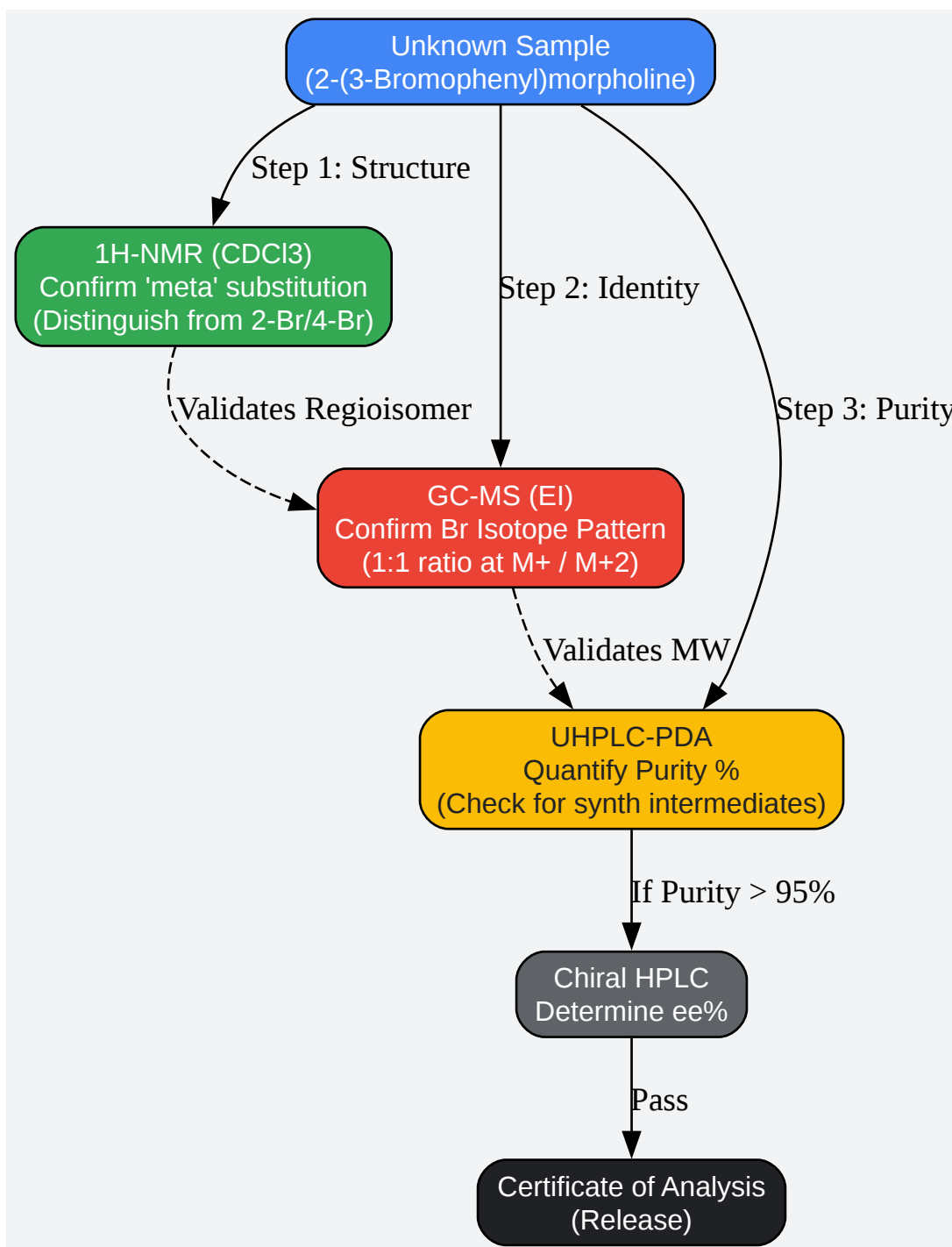
Rationale: **2-(3-Bromophenyl)morpholine** has a chiral center at C2.[1] Biological activity often differs significantly between enantiomers.[1][3]

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1] Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Flow Rate: 1.0 mL/min.[4] Detection: 220 nm. Target: Baseline separation of (R)- and (S)- enantiomers ().

Part 3: Visualizing the Validation Logic

Diagram 1: The Cross-Validation Workflow

This flowchart demonstrates how the three methods interact to prevent false positives (e.g., confusing the 3-bromo isomer with the 4-bromo isomer).

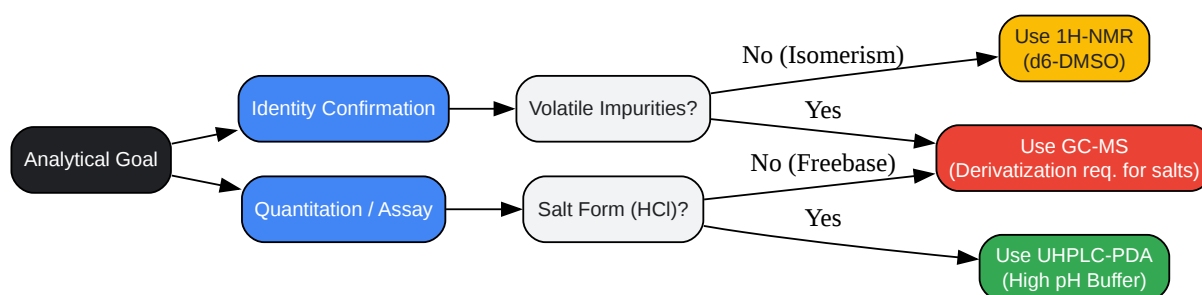


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Caption: A triangulated validation workflow ensuring structural identity (NMR), isotopic confirmation (GC-MS), and enantiomeric purity (Chiral HPLC) prior to release.

Diagram 2: Method Selection Decision Matrix

When to use which method during the drug development lifecycle.



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Caption: Decision matrix for selecting the optimal analytical technique based on the sample state (salt vs. freebase) and analytical objective.

Part 4: Scientific Grounding & References

The protocols above are derived from established methodologies for phenylmorpholines and halogenated analogs, compliant with ICH Q2(R1) validation standards.

Key Mechanistic Insights:

- Regioisomerism: The meta (3-bromo) position is distinguished by the splitting pattern in the aromatic region of the NMR spectrum (typically a doublet of doublets, distinct from the symmetric para-substitution).
- Isotopic Abundance: The presence of

and

creates a unique "twin peak" in Mass Spectrometry, which acts as an internal validation for the presence of the halogen [1].

- Chiral Recognition: The separation of enantiomers on amylose-based columns (like AD-H) relies on hydrogen bonding and

interactions between the phenyl ring of the analyte and the carbamate groups of the stationary phase [3].[1]

References:

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